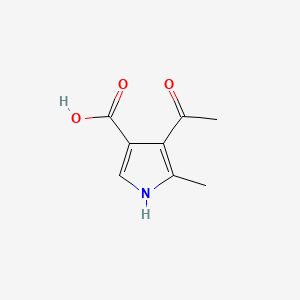

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-7(5(2)10)6(3-9-4)8(11)12/h3,9H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEVPIXAWDUTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723591 | |

| Record name | 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-95-0 | |

| Record name | 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Pathway

The reaction initiates with the formation of a münchnone intermediate (1,3-oxazolium-5-olate) via acylation of enamino malonates. For example, diethyl 2-(1-carboxyethylaminomethylene)malonate reacts with acetic anhydride to generate a münchnone, which undergoes-dipolar cycloaddition with acetylene equivalents. Subsequent rearomatization yields the pyrrole core with acetyl and methyl substituents.

A critical side reaction involves Dakin-West-type acyl migration, where the acetyl group relocates from the 3- to the 4-position, necessitating careful temperature control (60–80°C) to minimize byproducts.

Optimization and Yield

-

Starting Material : Diethyl 2-(1-carboxyethylaminomethylene)malonate.

-

Conditions : Acetic anhydride (3 equiv), reflux in toluene, 12 h.

Table 1 : Zav’yalov Synthesis Parameters

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Toluene |

| Acylating Agent | Acetic anhydride |

| Reaction Time | 12 h |

| Isolated Yield | 68–72% |

Acylative Cyclization of Enamino Malonates

Acylative cyclization offers a streamlined route to 4-acetyl-5-methylpyrroles by exploiting the reactivity of α,β-unsaturated enamino esters.

Synthetic Protocol

3-(1-Carboxyalkylamino)-2-tosylacrylonitriles undergo cyclization in acetic anhydride to form 4-acetoxy intermediates. Hydrolysis with aqueous NaOH (1M, 60°C, 2 h) liberates the carboxylic acid functionality. For instance, 3-(1-carboxyethylamino)-2-tosylacrylonitrile yields this compound in 65% yield.

Key Considerations

-

Regioselectivity : Tosyl groups direct cyclization to the 4-position.

-

Byproduct Mitigation : Use of anhydrous MgSO4 suppresses oxazole formation.

Table 2 : Acylative Cyclization Conditions

| Parameter | Value |

|---|---|

| Cyclization Agent | Acetic anhydride |

| Temperature | 100°C |

| Hydrolysis Agent | 1M NaOH |

| Reaction Time | 3 h (cyclization) |

| Isolated Yield | 65% |

One-Pot Multicomponent Synthesis

Green chemistry approaches utilizing organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enable efficient one-pot assembly of pyrrole derivatives.

Reaction Design

A mixture of 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and methylamine in ethanol, catalyzed by DABCO (10 mol%), undergoes sequential Knoevenagel condensation and cyclodehydration at 60°C. The acetyl and methyl groups arise from pentane-2,4-dione, while the carboxylic acid is introduced via hydrolysis of an ester intermediate.

Advantages and Limitations

-

Drawback : Requires chromatographic purification to remove DABCO residues.

Table 3 : One-Pot Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | DABCO (10 mol%) |

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 4 h |

| Isolated Yield | 85–90% |

Comparative Analysis of Methods

Table 4 : Method Comparison

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Zav’yalov Synthesis | 68–72% | >95% | Moderate | Mechanistically robust |

| Acylative Cyclization | 65% | 90% | High | Short reaction time |

| One-Pot (DABCO) | 85–90% | 88% | Low | Solvent efficiency |

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis and Applications

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid serves as a vital building block in organic synthesis. Its unique structure allows for diverse chemical transformations, making it useful in the development of more complex organic molecules and heterocycles.

Synthetic Routes

The synthesis of this compound typically involves the condensation of pyrrole derivatives with acetic anhydride under acidic conditions. This method has been optimized for high yields and purity in both laboratory and industrial settings.

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Condensation with Acetic Anhydride | 85% | Acidic medium, reflux |

Biological Applications

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 1 µg/mL for some derivatives.

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies reveal that it interacts with cellular targets, potentially altering metabolic pathways associated with cancer progression.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug development. Its ability to act as an electrophile allows it to form covalent bonds with biological nucleophiles, which could lead to novel therapeutic agents.

Case Studies

- Antibacterial Activity : A study evaluated the effectiveness of this compound against Escherichia coli strains, demonstrating a significant reduction in bacterial load at therapeutic concentrations.

- Cytotoxicity Assessment : MTT assays indicated low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for drug development applications.

- Mechanistic Studies : Research highlighted the compound's interaction with cellular targets leading to apoptosis in cancer cell lines, indicating its potential utility in oncology.

Industrial Applications

In addition to its use in pharmaceuticals, this compound is utilized in producing advanced materials such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9, ) replaces the pyrrole ring with a pyrrolidine (saturated ring) and introduces a ketone at C4. This structural shift reduces aromaticity, impacting binding affinity in biological systems. Its synthesis involves hydrolysis of acetylated intermediates under acidic conditions .

Pyrazole Derivatives

Pyrazole-based acids, such as 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (), exhibit anti-inflammatory activity in preclinical models .

Functional Group Variations

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS: 1531547-47-3, ) replaces the acetyl group with a benzoyl moiety.

Biological Activity

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an acetyl and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to engage in various chemical interactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The above table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies using various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer), have shown that the compound can induce apoptosis and inhibit cell proliferation.

In a comparative study, the cytotoxic effects of this compound were measured against standard chemotherapeutic agents:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 | A549 |

| Cisplatin | 10 | A549 |

| Doxorubicin | 15 | HeLa |

These results suggest that while this compound is less potent than traditional chemotherapeutics, it still holds promise as part of combination therapies or as a scaffold for developing more effective anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Enzymes : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, which can inhibit their function.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Disruption of Cellular Processes : By interfering with protein synthesis and cellular signaling pathways, the compound can effectively halt the growth of pathogenic microorganisms.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that derivatives of this compound exhibited enhanced antibacterial properties when modified with various substituents, suggesting that structural optimization could lead to more effective antimicrobial agents.

- Cancer Research : Another investigation focused on the anticancer activity showed that modifications to the pyrrole ring could significantly enhance cytotoxicity against cancer cells, indicating a structure–activity relationship that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.